

Technical Support Center: Prevention of Cracking in 3D Printed Polymer Constructs

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Compound of Interest

Compound Name: *plasticin*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent cracking in 3D printed polymer constructs.

Troubleshooting Guide: Diagnosing and Resolving Cracks

Cracking in 3D printed parts is a common issue that can compromise the structural integrity and dimensional accuracy of your constructs. This guide will help you identify the root cause of cracking and implement effective solutions.

Issue 1: Cracks Appearing During Fused Deposition Modeling (FDM) Printing

Symptoms: Horizontal cracks or splits appear between layers as the part is printing. This is also known as delamination or layer separation.^{[1][2]}

Root Causes:

- **Thermal Stress:** The primary cause of cracking is the stress induced by the rapid and uneven cooling of the extruded polymer.^{[3][4]} As upper layers cool and contract, they pull on the layers below, leading to separation if the interlayer adhesion is weak.^{[3][4]}

- **Poor Layer Adhesion:** Insufficient bonding between successive layers makes the print susceptible to splitting under thermal stress.[\[1\]](#)[\[5\]](#)

Solutions:

| Parameter/Factor | Recommendation | Scientific Rationale |
|------------------------|---|--|
| Extrusion Temperature | Increase in 5°C increments. | Higher temperatures promote better melting and fusion between layers, enhancing adhesion.[1][2][5] For PLA, optimal strength is often found between 200°C and 220°C.[6] |
| Heated Bed Temperature | Increase in 5-10°C increments. | A heated bed reduces the temperature gradient between the print and the environment, minimizing thermal shock and warping, which can lead to cracking.[3][7] For ABS, a bed temperature of 110°C has been shown to reduce warpage by nearly 17% compared to 90°C.[8] |
| Part Cooling Fan | Reduce fan speed or turn it off, especially for the initial layers. | Slowing down the cooling process allows more time for layers to bond and reduces thermal stress.[2][7] For materials like ABS, it's often best to keep the fan off for the entire print.[7] |
| Printer Enclosure | Use a printer enclosure. | An enclosure maintains a stable, elevated ambient temperature, which slows down cooling and prevents drafts from causing rapid temperature fluctuations.[3][4][9] This is particularly crucial for high-shrinkage materials like ABS.[3][9] |
| Layer Height | Decrease the layer height. A good rule of thumb is to keep | A smaller layer height increases the contact area |

| | | |
|----------------|--|--|
| | the layer height at 25% to 75% of the nozzle diameter.[1][2] | between layers and allows for better heat transfer, improving layer adhesion.[10] |
| Print Speed | Reduce the print speed. | Slower printing allows for more controlled cooling and better layer-to-layer fusion.[5][9] |
| Wall Thickness | Increase the wall thickness (number of perimeters). | Thicker walls provide greater structural integrity and are more resistant to the internal stresses that cause cracking. [5] |

Issue 2: Cracks Appearing in Resin (SLA/DLP) Prints

Symptoms: Cracks appear on the surface of the print, either during printing or sometime after post-processing.[11]

Root Causes:

- Insufficient Curing: If the resin is not fully cured, it can be unstable and prone to cracking over time.[1][7]
- Trapped Uncured Resin: In hollowed models, trapped uncured resin can exert internal pressure, leading to cracks.[11][12]
- Excessive Cleaning: Prolonged exposure to cleaning solvents like isopropyl alcohol (IPA) can make the resin brittle.[7]
- Rapid Temperature Changes: Sudden changes in temperature during or after curing can induce thermal stress.

Solutions:

| Parameter/Factor | Recommendation | Scientific Rationale |
|---------------------------|--|--|
| Curing Time and Intensity | Ensure adequate and uniform curing according to the resin manufacturer's specifications. | Proper curing cross-links the polymer chains, providing the necessary strength and stability to the part.[1] |
| Hollowed Models | Add strategically placed drain holes (at least 3mm in diameter) to all hollowed sections.[13] | Drain holes allow uncured resin to escape and prevent internal pressure buildup.[12][13] |
| Wall Thickness | For hollow prints, maintain a wall thickness of at least 1-1.5 mm.[7] | Thin walls are more susceptible to stress and cracking.[7] |
| Cleaning Protocol | Limit the duration of immersion in cleaning solvents. Use a wash station for a thorough but brief cleaning (e.g., 3 minutes). [11] | Minimizing solvent exposure prevents the resin from becoming overly brittle.[7] |
| Post-Curing | Allow the print to dry completely before post-curing. [11] | Curing a print that is not fully dry can trap moisture and lead to cracking. |
| Environmental Control | Avoid exposing prints to direct sunlight or drastic temperature changes.[12] | Stable environmental conditions prevent thermal stress-induced cracking. |

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of cracking in 3D printed polymers?

A1: The fundamental cause of cracking is internal stress that exceeds the adhesive strength between the printed layers. This stress is primarily generated by the thermal contraction of the polymer as it cools down from the extrusion temperature.[3][4] Materials with higher shrinkage rates are more prone to this issue.

Q2: How can I prevent cracking when printing with high-shrinkage materials like ABS?

A2: When printing with materials like ABS, which has a shrinkage rate of 0.7% - 1.6%, it is crucial to minimize thermal stress.^[14] The most effective way to achieve this is by using a heated bed (90°C - 110°C) and a heated, enclosed printing chamber.^{[3][15][16]} This creates a stable, high-temperature environment that allows the part to cool slowly and uniformly. Additionally, disabling the part cooling fan is recommended.^[7]

Q3: Can post-processing techniques help prevent cracking?

A3: Yes, a post-processing technique called annealing can significantly improve the mechanical properties of some 3D printed polymers and reduce internal stresses, making them less prone to cracking.^{[13][17]} Annealing involves heating the printed part to a temperature below its melting point for a specific duration, followed by slow, controlled cooling.^[13] This process can increase the crystallinity of semi-crystalline polymers like PLA, enhancing their strength and thermal resistance.^[18]

Q4: What is the role of bed adhesion in preventing cracking?

A4: While cracking is primarily an issue of layer-to-layer adhesion, poor bed adhesion can lead to warping, where the corners of the print lift off the build plate.^[3] Warping is also caused by thermal shrinkage and can exacerbate the stresses that lead to cracking in the upper layers. Therefore, ensuring good first-layer adhesion is a critical first step. This can be achieved through a properly leveled bed, the use of a heated bed, and adhesion promoters.^{[3][19]}

Q5: Are there any material additives that can help prevent cracking?

A5: Some filaments are formulated with additives to reduce shrinkage and improve layer adhesion, thereby minimizing the risk of cracking. For instance, fiber-reinforced nylons have a lower shrinkage rate (0.5% - 1.0%) compared to standard nylon (0.7% - 3.0%).^[14] Additionally, some PLA formulations are specifically designed to be annealed for improved strength and heat resistance.^[20]

Quantitative Data Summary

Table 1: Shrinkage Rates of Common 3D Printing Polymers

| Material | Shrinkage Rate (%) |
|------------------------|--------------------|
| PLA | 0.3 - 0.5[14][18] |
| PETG | 0.2 - 1.0[14] |
| ASA | 0.4 - 0.7[14] |
| ABS | 0.7 - 1.6[14] |
| PC/ABS | 0.5 - 0.7[14] |
| HIPS | 0.2 - 0.8[14] |
| Nylon 12 | 0.7 - 2.0[14] |
| Fiber-Reinforced Nylon | 0.5 - 1.0[14] |
| PP | 1.0 - 3.0[14] |
| PEEK | 1.2 - 1.5[14] |
| Fiber-Reinforced PEEK | 0.5 - 0.8[14] |
| PVDF | 2.0 - 4.0[14] |

Table 2: Recommended Annealing Parameters for PLA

| Annealing Temperature (°C) | Annealing Time (minutes) | Observed Effects on Mechanical Properties |
|----------------------------|--------------------------|---|
| 70 | 60-90 | Increased tensile strength.[9] |
| 90 | 30-90 | Significant increase in heat resistance and tensile strength.[9][21] |
| 110 | 60-90 | Highest tensile strength achieved, with an average increase of 42% compared to non-annealed parts.[9] |
| 120 | 30-60 | Recommended for some PLA formulations to regenerate the material.[22] |

Experimental Protocols

Protocol 1: Annealing of PLA Constructs for Enhanced Strength

Objective: To reduce internal stresses and improve the mechanical strength of 3D printed PLA parts.

Materials:

- 3D printed PLA construct
- Convection oven with precise temperature control
- Baking sheet
- Fine sand (optional, to prevent warping in complex geometries)
- Heat-resistant container (if using sand)

Procedure:

- Preparation: Ensure the printed PLA part is clean and free of any bed adhesive residue.
- Oven Preheating: Preheat the convection oven to the desired annealing temperature (e.g., 90°C or 110°C, refer to Table 2).^{[9][21]} Allow the oven to stabilize at this temperature for at least 10 minutes.
- Sample Placement:
 - Direct Method: Place the PLA part on a room-temperature baking sheet.
 - Sand Bath Method (for complex shapes): Fill a heat-resistant container with a layer of fine sand. Place the part on the sand and gently pour more sand around it to provide support.^[23]
- Heating: Place the baking sheet (or container with the part in sand) into the preheated oven.
- Soaking: Leave the part in the oven for the specified duration (e.g., 30-90 minutes).^{[9][21]} For larger or thicker parts, a longer time may be necessary to ensure the entire part reaches the target temperature.
- Controlled Cooling: Turn off the oven and leave the part inside to cool down slowly to room temperature. Do not open the oven door during this time.^{[20][24]}
- Post-Annealing Analysis: Once cooled, carefully remove the part. Measure its dimensions to quantify any shrinkage or warping.

Protocol 2: Preparation and Application of PVA-Based Adhesion Promoter

Objective: To prepare a polyvinyl acetate (PVA) glue solution to enhance bed adhesion and prevent warping.

Materials:

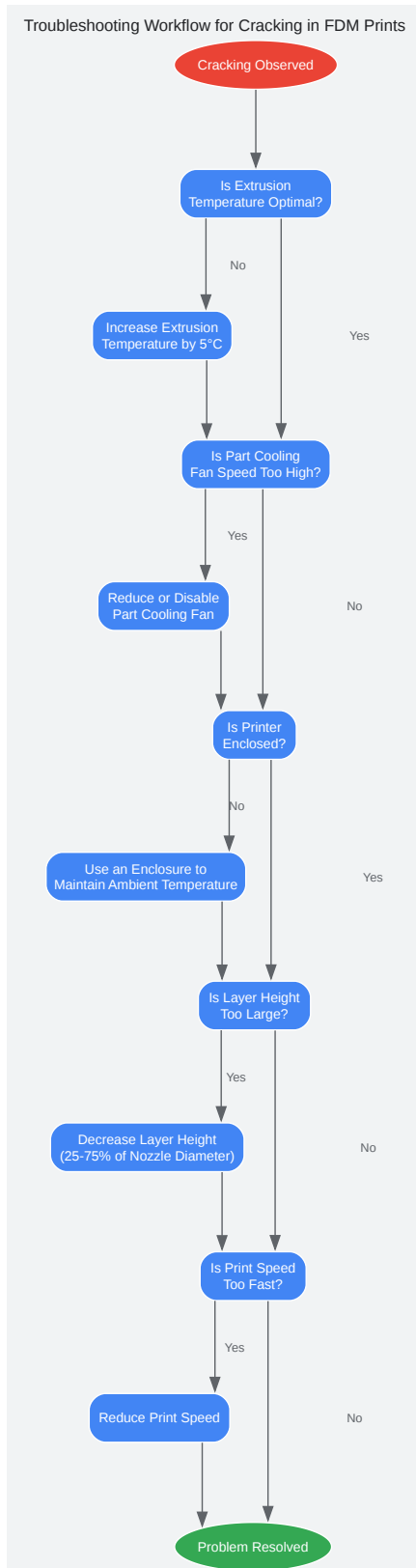
- PVA-based white glue (e.g., Elmer's glue)^[17]
- Warm water

- Airtight container for mixing and storage
- Paintbrush or paper towel for application

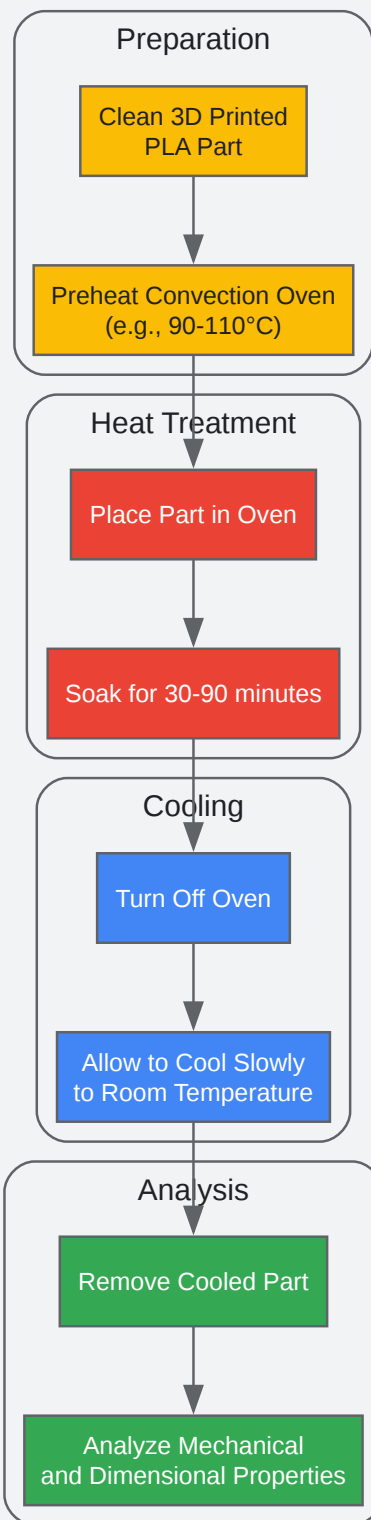
Procedure:

- Solution Preparation:
 - Create a diluted solution of PVA glue and warm water. A common ratio is between 1:5 and 1:10 (glue to water).[\[17\]](#)
 - Pour the desired amount of PVA glue into the airtight container.
 - Add the corresponding amount of warm water.
 - Seal the container and shake vigorously until the glue is fully dissolved and the solution is homogenous.[\[17\]](#)
- Bed Preparation: Ensure the print bed is clean and free of any dust or oils.
- Application:
 - Heat the print bed to your target printing temperature (e.g., 60°C for PLA).
 - Using a paintbrush or paper towel, apply a thin, even layer of the PVA solution to the heated bed.[\[17\]](#)
 - The heat from the bed will cause the water to evaporate, leaving a thin film of PVA.[\[17\]](#)
- Printing: Once the solution is dry (it may appear as a cloudy or matte finish), you can begin your print. The PLA will adhere well to this surface.
- Reapplication: For subsequent prints, you can apply a small amount of the solution to the area where the previous print was located.[\[17\]](#) The entire bed does not need to be recoated each time.
- Removal: The PVA layer can be easily cleaned from the glass bed with warm, soapy water.[\[17\]](#)

Visualizations



Experimental Workflow for Annealing PLA

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